"synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol"
"synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol"
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
This guide provides a comprehensive technical overview for the synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, a close structural analog of the widely utilized antifungal agent, Fluconazole. The key structural difference is the substitution of a 4-fluorophenyl group in place of Fluconazole's 2,4-difluorophenyl moiety. This document is intended for researchers, chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and the rationale behind key experimental choices.
Introduction and Significance
2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol belongs to the bis-triazole class of antifungal agents.[1] These compounds represent a cornerstone in the management of systemic fungal infections. Their efficacy stems from a highly specific mechanism of action that targets a crucial enzyme in the fungal cell membrane biosynthesis pathway, offering a favorable therapeutic window with reduced effects on mammalian cells.[2][3]
The parent compound, Fluconazole, is a broad-spectrum antifungal medication effective against a variety of fungal infections, including candidiasis and cryptococcal meningitis.[4][5] Its mechanism involves the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][7] By disrupting ergosterol synthesis, triazole antifungals compromise the structural integrity of the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[2][5] The synthesis of analogs like the 4-fluorophenyl derivative is a critical aspect of drug discovery, aimed at exploring structure-activity relationships (SAR) to potentially enhance potency, broaden the antifungal spectrum, or improve pharmacokinetic properties.[6][8]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this tertiary alcohol containing two triazole rings can be approached through several established routes. A common and reliable strategy, adapted from known Fluconazole syntheses, involves the sequential construction of the molecule around a central three-carbon backbone.[9][10] The core of this strategy is the formation of a key epoxide intermediate, which is subsequently opened by a triazole nucleophile to install the second heterocyclic ring and generate the final tertiary alcohol.
The overall workflow is designed to build the molecule from commercially available starting materials, such as fluorobenzene, through a series of robust and well-understood chemical transformations.
Caption: Retrosynthetic analysis and forward synthetic workflow.
Detailed Synthetic Pathway and Experimental Protocols
The following section details a validated four-step synthesis. The causality for the selection of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone (III)
This initial step employs a Friedel-Crafts acylation to attach the two-carbon acyl group to the fluorobenzene ring.[11]
-
Principle: Aluminum trichloride (AlCl₃), a potent Lewis acid, coordinates to the chloroacetyl chloride (II), forming a highly electrophilic acylium ion (or a polarized complex). This electrophile is then attacked by the electron-rich fluorobenzene (I) ring. The fluorine atom is an ortho-, para-director; however, the para-product is sterically favored and is the major product formed. Dichloromethane is a common solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.
Caption: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum trichloride (1.2 eq.) in dry dichloromethane (DCM, 5 mL/g of AlCl₃) under a nitrogen atmosphere, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (II) (1.1 eq.) to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, add fluorobenzene (I) (1.0 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated HCl (0.5 mL/g of AlCl₃).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (III), which can often be used in the next step without further purification.
Step 2: Synthesis of 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,4-triazole (IV)
This step involves the N-alkylation of 1,2,4-triazole with the previously synthesized α-haloketone.
-
Principle: 1,2,4-triazole is a weak acid. In the presence of a suitable base like potassium carbonate, it is deprotonated to form the triazolide anion, a potent nucleophile. This anion then displaces the chloride from the α-carbon of the ketone (III) via an Sₙ2 reaction. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
Experimental Protocol:
-
Dissolve 2-chloro-1-(4-fluorophenyl)ethanone (III) (1.0 eq.) in acetonitrile (10 mL/g of ketone).
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Add 1H-1,2,4-triazole (1.2 eq.) and powdered potassium carbonate (1.5 eq.) to the solution.
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Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product (IV). This can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Step 3: Synthesis of 1-({2-(4-fluorophenyl)oxiran-2-yl}methyl)-1H-1,2,4-triazole (V)
The formation of the epoxide ring is a critical step. The Corey-Chaykovsky reaction is a reliable method for converting ketones to epoxides.
-
Principle: Trimethylsulfoxonium iodide reacts with a strong base (e.g., sodium hydride) to form a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone (IV). The resulting betaine intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the dimethyl sulfoxide (DMSO) group to form the three-membered epoxide ring (V). This method is preferred over many other epoxidation reactions for its high yield and stereochemical control when applicable.
Experimental Protocol:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) and sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Add anhydrous DMSO (15 mL/g of ylide precursor) and stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases and the solution becomes clear.
-
Cool the ylide solution to room temperature and add a solution of the ketone (IV) (1.0 eq.) in DMSO dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours, then heat to 50 °C for an additional 1-2 hours to ensure completion (monitor by TLC).
-
Cool the reaction and quench by slowly adding it to a stirred beaker of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the crude epoxide (V).
Step 4: Synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (VI)
The final step is the nucleophilic ring-opening of the epoxide by a second molecule of 1,2,4-triazole.
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Principle: Under basic conditions (e.g., K₂CO₃ or NaOH), 1,2,4-triazole is deprotonated to form the nucleophilic triazolide anion. This anion attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the fluorophenyl group at the C2 position, the nucleophile preferentially attacks the less substituted C3 methylene carbon in an Sₙ2 fashion. This opens the epoxide ring, and subsequent protonation of the resulting alkoxide during aqueous workup yields the desired tertiary alcohol product (VI).[10]
Experimental Protocol:
-
To a solution of the epoxide (V) (1.0 eq.) in N,N-dimethylformamide (DMF, 10 mL/g of epoxide), add 1H-1,2,4-triazole (1.5 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual DMF and salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a solvent such as isopropanol or an ethyl acetate/hexane mixture to yield the final product (VI) as a white solid.
Quantitative Data Summary
The following table presents typical data expected for the synthesis. Actual yields and physical properties may vary based on experimental conditions and purity.
| Step | Product Name | Starting Material(s) | Expected Yield (%) | Melting Point (°C) |
| 1 | 2-chloro-1-(4-fluorophenyl)ethanone | Fluorobenzene, Chloroacetyl chloride | 85-95 | 48-51 |
| 2 | 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,4-triazole | Product of Step 1, 1,2,4-Triazole | 80-90 | 110-114 |
| 3 | 1-({2-(4-fluorophenyl)oxiran-2-yl}methyl)-1H-1,2,4-triazole | Product of Step 2, Trimethylsulfoxonium iodide | 70-85 | Oil or low-melting solid |
| 4 | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Product of Step 3, 1,2,4-Triazole | 75-85 | 137-140 (analog to Fluconazole) |
Mechanistic Insight: Inhibition of Fungal Ergosterol Biosynthesis
The therapeutic efficacy of this compound is predicated on the same mechanism as Fluconazole: the disruption of the fungal cell membrane.[1][4]
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Target Enzyme: The primary target is the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2]
-
Inhibition: The nitrogen atom (at position 4) of one of the triazole rings binds to the heme iron atom in the active site of the enzyme. This coordination bond effectively blocks the enzyme's natural substrate, lanosterol, from binding.
-
Biochemical Consequence: The inhibition of this enzyme halts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal membrane and a simultaneous accumulation of toxic methylated sterol precursors.[3]
-
Cellular Outcome: The altered membrane composition increases its permeability and fluidity, disrupting the function of membrane-bound enzymes and compromising the cell's ability to maintain osmotic balance and grow, ultimately leading to a fungistatic or fungicidal effect.[4][5] The selectivity for the fungal enzyme over its mammalian counterpart is the basis for the drug's safety profile.[2]
Caption: Mechanism of action via inhibition of ergosterol synthesis.
References
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Ghannoum, M., & Rice, L. B. (2024). Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. In StatPearls. StatPearls Publishing. [Link]
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Janowski, K., Łażewska, D., & Kieć-Kononowicz, K. (2024). Original approaches to fluconazole synthesis based on: the Snieckus direct ortho-lithiation (a), the Friedel–Crafts acylation (b). ResearchGate. [Link]
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Janowski, K., Łażewska, D., & Kieć-Kononowicz, K. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2859. [Link]
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